Lipophilicity (XLogP3) Comparison: 4-Bromo Substitution Increases LogP by ~1.05 Units vs. Non-Halogenated Analog
The 4-bromo substituent significantly increases lipophilicity compared to the non-halogenated analog. The target compound exhibits an XLogP3 of 1.7 [1], whereas 1-amino-1H-pyrrole-2-carbonitrile has a computed logP of approximately 0.65 [2]. This difference of +1.05 logP units corresponds to an ~11-fold higher partition coefficient, potentially enhancing membrane permeability or protein binding affinity in drug discovery programs.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 1-Amino-1H-pyrrole-2-carbonitrile (CAS 159326-66-6): logP ≈ 0.65 |
| Quantified Difference | +1.05 logP units (approximately 11-fold increase in lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) for target; ChemTradeHub reported logP for comparator. |
Why This Matters
Balanced lipophilicity is a key determinant of oral bioavailability and CNS penetration; the increased logP of the 4-bromo derivative may be advantageous for targets requiring moderate-to-high membrane partitioning.
- [1] PubChem. (2026). 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (CID 57955352). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57955352 View Source
- [2] ChemTradeHub. (n.d.). 1-aminopyrrole-2-carbonitrile (CAS 159326-66-6) – Chemical Properties. Retrieved from https://jp.chemtradehub.com/cas/159326-66-6 View Source
